molecular formula C21H29FO3 B14150027 (3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate CAS No. 4601-42-7

(3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate

Cat. No.: B14150027
CAS No.: 4601-42-7
M. Wt: 348.5 g/mol
InChI Key: IGRWPBROGNPQRG-VABNHVJHSA-N
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Description

The compound (3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate is a complex organic molecule with a unique structure It features a hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden core, which is further functionalized with a fluoro group, a methyl group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate typically involves multiple steps. The starting materials are often simple aromatic compounds, which undergo a series of reactions including cyclization, fluorination, and esterification. The reaction conditions vary depending on the specific synthetic route, but common conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and optimize the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

(3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluoro group and acetate ester can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase the reaction rate and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

Chemistry

In chemistry, (3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

Biology

In biological research, this compound can be used to study the effects of fluorinated organic molecules on biological systems. Its interactions with enzymes, receptors, and other biomolecules can provide insights into the mechanisms of action of similar compounds and help in the design of new drugs.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure and functional groups may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate involves its interaction with specific molecular targets. The fluoro group and acetate ester play key roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3As,3br,8s,10bs,12as)-5-fluoro-12a-methyl-1-oxo-1,2,3,3a,3b,4,5,6,7,8,9,10,10b,11,12,12a-hexadecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8-yl acetate apart from similar compounds is its specific combination of functional groups and stereochemistry. The presence of the fluoro group and acetate ester, along with its unique three-dimensional structure, gives it distinct chemical and biological properties that can be exploited in various applications.

Properties

CAS No.

4601-42-7

Molecular Formula

C21H29FO3

Molecular Weight

348.5 g/mol

IUPAC Name

[(1S,5S,11R,12S,16S)-9-fluoro-16-methyl-15-oxo-5-tetracyclo[9.7.0.02,7.012,16]octadec-2(7)-enyl] acetate

InChI

InChI=1S/C21H29FO3/c1-12(23)25-15-3-4-16-13(10-15)9-14(22)11-18-17(16)7-8-21(2)19(18)5-6-20(21)24/h14-15,17-19H,3-11H2,1-2H3/t14?,15-,17+,18+,19-,21-/m0/s1

InChI Key

IGRWPBROGNPQRG-VABNHVJHSA-N

Isomeric SMILES

CC(=O)O[C@H]1CCC2=C(C1)CC(C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)F

Canonical SMILES

CC(=O)OC1CCC2=C(C1)CC(CC3C2CCC4(C3CCC4=O)C)F

Origin of Product

United States

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